1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea
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Description
The compound “1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea” is a complex organic molecule. It contains a urea group (NH2-CO-NH2) and phenyl groups (C6H5) which are substituted with phenoxyethyl and trifluoromethoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as α-trifluoromethoxy ketones have been synthesized via the palladium-catalyzed decarboxylative allylic alkylation of trifluoromethoxy allyl enol carbonates .Scientific Research Applications
Novel Acid-Catalyzed Rearrangement
One study focuses on the novel acid-catalyzed rearrangement of n-aryl-n′-aryloxyureas to biphenyl derivatives, highlighting an entirely new fundamental aromatic rearrangement process. This process involves an intramolecular reaction where the N-O bond undergoes polarization, leading to significant implications for synthetic chemistry and material science (Endo, Terashima, & Shudo, 1984).
Metabolism and Inhibition of Soluble Epoxide Hydrolase
Another significant application is in the study of the metabolism of a potent inhibitor of soluble epoxide hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU). This research sheds light on the metabolic pathways of TPPU, which is extensively used in research for modulating inflammation and protecting against various diseases. Understanding the metabolism of TPPU is crucial for assessing its safety and effectiveness in therapeutic applications (Wan et al., 2019).
Cocondensation with Methylolphenols
The cocondensation of urea with methylolphenols under acidic conditions is explored as a method for synthesizing alternative polymers. This research provides insights into the formation of various benzylurea derivatives and the potential for developing new polymeric materials with unique properties (Tomita & Hse, 1992).
Structure-Activity Relationships of Phenyl Urea Derivatives
Investigations into the structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists offer promising avenues for drug development. By optimizing various aspects of the molecular structure, researchers aim to enhance in vitro potency, potentially leading to new treatments for disorders associated with the neuropeptide Y5 receptor (Fotsch et al., 2001).
Synthesis and Spectral Properties of Polyurea
The synthesis of aliphatic polyureas with chromophore moieties in the polymer chain represents an innovative approach to creating materials with unique optical properties. Such research could lead to the development of new materials for optical applications, including sensors and imaging technologies (Novikova, Barashkov, & Sakhno, 2003).
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)24-14-8-6-12(7-9-14)21-15(22)20-10-11-23-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFIZVTWCBYPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea |
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